ethyl 5-methyl-3-(3-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves multi-step chemical processes that typically start from basic heterocyclic compounds. For example, derivatives similar to the compound have been synthesized through reactions involving ethyl cyanomalonate, sulfur, and various aromatic aldehydes to form Schiff base compounds, which are then further reacted to achieve the desired molecular structure (Çolak, et al., 2021).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized by techniques such as X-ray crystallography, demonstrating intricate molecular arrangements and intermolecular interactions. For instance, a study on a similar thieno[2,3-d]pyrimidine derivative revealed a crystal structure stabilized by intramolecular hydrogen bonds, showcasing the compound's complex geometry (Hu Yang, 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, including condensation, alkylation, and cyclization, to yield pharmacologically active derivatives. These reactions are critical for modifying the core structure to enhance biological activity or to study the structure-activity relationship (SAR). For example, ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives exhibit moderate antimicrobial properties, demonstrating the chemical versatility of this scaffold (Vlasov, et al., 2015).
properties
IUPAC Name |
ethyl 5-methyl-3-[(3-methylphenyl)methyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-23-18(22)15-12(3)14-16(24-15)19-10-20(17(14)21)9-13-7-5-6-11(2)8-13/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELIJDMPXNDZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-3-(3-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate |
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